3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a common structure in many organic compounds, particularly in bioactive molecules . The compound also contains methoxy groups and a benzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The chromen-7-yl group would likely form a cyclic structure, with the methoxy and benzoate groups attached at various positions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chromen-7-yl, methoxy, and benzoate groups could potentially make this compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could potentially increase its solubility in organic solvents .Scientific Research Applications
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions has been employed to synthesize 6H-benzo[c]chromen-6-ones, demonstrating the efficiency of microwave irradiation in promoting cyclization reactions of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in the presence of K2CO3 (Dao et al., 2018).
Complexation Study of Novel Chromenone Crown Ethers
A complexation study of some novel 3-methoxyphenyl chromenone crown ethers using conductometry has been conducted, where derivatives of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones were prepared and their stability constants for complexes with Na+ and K+ ions were determined, highlighting their potential in selective ion transport (Gündüz et al., 2006).
Aldose Reductase Inhibitory Activity
The synthesis of a capillarisin sulfur-analogue possessing aldose reductase inhibitory activity demonstrates the potential therapeutic applications of chromen-4-one derivatives in treating complications related to diabetes and oxidative stress (Igarashi et al., 2005).
Crystal Structure Analysis
The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has been determined, providing insights into the molecular configuration, intra-molecular hydrogen bonding, and potential for developing novel compounds with specific biological activities (Manolov et al., 2008).
Domino Friedel-Crafts Acylation/Annulation
A domino Friedel-Crafts acylation/annulation methodology has been developed for the synthesis of 2,3-disubstituted chromen-4-one derivatives, showcasing an efficient strategy for constructing chromene cores, which are prevalent in natural products and pharmaceuticals (Bam & Chalifoux, 2018).
Future Directions
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O9/c1-30-20-9-7-15(11-22(20)31-2)19-10-16-6-8-18(14-21(16)36-27(19)29)35-26(28)17-12-23(32-3)25(34-5)24(13-17)33-4/h6-14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGHSGJAHRTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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